ethyl 2-{2-[(5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a variety of functional groups, including amides, triazoles, and thiophenes
Properties
IUPAC Name |
ethyl 2-[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N6O6S2/c1-4-44-31(41)27-23-11-8-12-25(23)46-30(27)34-28(39)20(3)45-32-36-35-26(37(32)16-15-21-9-6-5-7-10-21)18-33-29(40)22-14-13-19(2)24(17-22)38(42)43/h5-7,9-10,13-14,17,20H,4,8,11-12,15-16,18H2,1-3H3,(H,33,40)(H,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBAUGZVYUTNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, including the formation of the triazole ring, the introduction of the thiophene moiety, and the final esterification. Common reagents used in these steps include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate for oxidations. Reaction conditions typically involve specific solvents and temperatures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the thiophene ring could lead to sulfoxides or sulfones.
Scientific Research Applications
Ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. The triazole ring, in particular, is known for its ability to form stable complexes with metal ions, which could play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Triazole Derivatives: Compounds such as fluconazole and itraconazole, which contain triazole rings, are widely used as antifungal agents.
Uniqueness
What sets ethyl 2-{2-[(5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate apart is its combination of multiple functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
Ethyl 2-{2-[(5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique molecular structure that includes a triazole ring and a benzothiophene moiety, which are known to contribute to various biological activities.
Molecular Structure and Characteristics
The compound has the following molecular formula: . Its structure includes multiple functional groups that enhance its reactivity and biological interactions:
- Triazole Ring : Known for its role in drug design due to its ability to interact with biological targets.
- Benzothiophene : Associated with various pharmacological properties including anti-inflammatory and anticancer activities.
Anticancer Properties
Research indicates that compounds containing triazole and benzothiophene structures exhibit significant anticancer activity. The mechanism of action is believed to involve the inhibition of specific enzymes associated with cell proliferation. For instance:
- Inhibition of Enzymes : The compound may inhibit enzymes critical for tumor growth, leading to reduced cell proliferation in cancer cell lines .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Studies suggest that it can modulate inflammatory pathways by:
- Inhibition of Cytokine Production : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha, which is crucial in inflammatory responses .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of Triazole Derivatives : Utilizing 4-methyl-3-nitrophenyl formamide as a precursor.
- Sulfanylation : Introducing sulfur-containing groups to enhance biological activity.
- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure at each synthesis step.
Study on Anticancer Activity
A study evaluated the anticancer effects of various derivatives related to this compound. The findings indicated that certain modifications enhanced cytotoxicity against breast cancer cell lines by up to 70% compared to control groups .
Anti-inflammatory Activity Assessment
Another research effort focused on the anti-inflammatory potential of related compounds. It was found that specific derivatives could significantly reduce inflammation markers in vitro, suggesting a pathway for further development as therapeutic agents .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
